![molecular formula C19H16N4O2S B2426573 N-苄基-2-(3-氧代-5-硫代-2,3,5,6-四氢咪唑[1,2-c]喹唑啉-2-基)乙酰胺 CAS No. 957358-99-5](/img/no-structure.png)

N-苄基-2-(3-氧代-5-硫代-2,3,5,6-四氢咪唑[1,2-c]喹唑啉-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

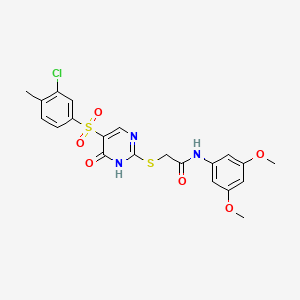

“N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide” is a chemical compound. It is part of a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido . These compounds have been synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Synthesis Analysis

The synthesis of such compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds include condensation reactions and cycloaddition with dipolarophiles . The reaction does not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeds as a tandem nucleophilic addition – nucleophilic substitution followed by the formation of thiopyrimidine and iminopyrimidine cycles .科学研究应用

Antimicrobial Activity

Imidazole derivatives have been reported to show antimicrobial activity . They can be used in the development of new drugs to treat infectious diseases .

Anticancer Properties

Some imidazole derivatives have shown anticancer properties . They can be used in the development of new drugs for the treatment of various types of cancer .

Anti-inflammatory Properties

Imidazole derivatives have been reported to have anti-inflammatory properties . They can be used in the development of new drugs for the treatment of inflammatory diseases .

Antidiabetic Properties

Some imidazole derivatives have shown antidiabetic properties . They can be used in the development of new drugs for the treatment of diabetes .

Antiviral Properties

Imidazole derivatives have been reported to have antiviral properties . They can be used in the development of new drugs for the treatment of viral infections .

Antioxidant Properties

Some imidazole derivatives have shown antioxidant properties . They can be used in the development of new drugs for the treatment of diseases caused by oxidative stress .

属性

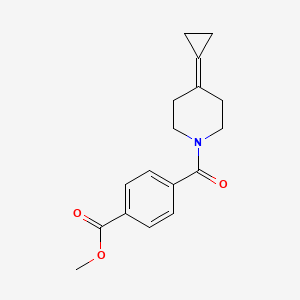

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide involves the condensation of 2-amino-3-cyanopyridine with thiourea to form 2-amino-3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline. This intermediate is then reacted with benzyl bromide to form N-benzyl-2-(3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide, which is subsequently hydrolyzed to yield the final product.", "Starting Materials": [ "2-amino-3-cyanopyridine", "thiourea", "benzyl bromide", "sodium hydroxide", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-cyanopyridine with thiourea in ethanol to form 2-amino-3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline", "Step 2: Reaction of 2-amino-3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazoline with benzyl bromide in acetic acid to form N-benzyl-2-(3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide", "Step 3: Hydrolysis of N-benzyl-2-(3-cyano-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide with sodium hydroxide in water to yield N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide" ] } | |

CAS 编号 |

957358-99-5 |

产品名称 |

N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide |

分子式 |

C19H16N4O2S |

分子量 |

364.42 |

IUPAC 名称 |

N-benzyl-2-(3-oxo-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-2-yl)acetamide |

InChI |

InChI=1S/C19H16N4O2S/c24-16(20-11-12-6-2-1-3-7-12)10-15-18(25)23-17(21-15)13-8-4-5-9-14(13)22-19(23)26/h1-9,15,21H,10-11H2,(H,20,24) |

InChI 键 |

MIOPKVBLDRZSBE-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=C4C=CC=CC4=NC3=S)N2 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4,7-Dimethyl-1,3-dioxo-2-phenethyl-purino[7,8-a]imidazol-6-yl)acetic acid](/img/structure/B2426490.png)

![1'-(2-(2,4-dichlorophenoxy)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2426497.png)

![N-(3-chloro-4-methylphenyl)-4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2426498.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine;hydrochloride](/img/structure/B2426501.png)

![N-[Cyano(cyclopropyl)methyl]-2-(4-ethoxy-1H-indol-3-YL)acetamide](/img/structure/B2426504.png)

![1,6,7-trimethyl-3-(2-phenylethyl)-8-(tetrahydrofuran-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426510.png)

![2-methoxy-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B2426513.png)